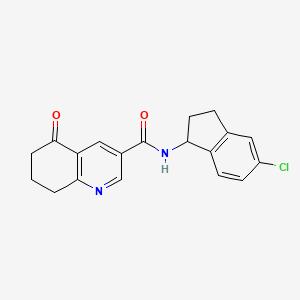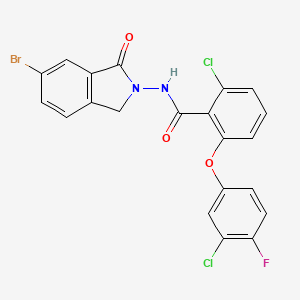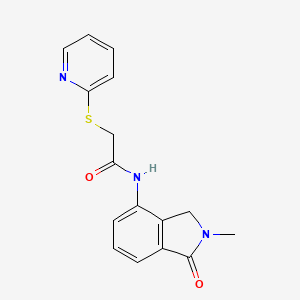![molecular formula C15H15N3O2S B7432856 3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide](/img/structure/B7432856.png)
3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide, also known as MPT0B390, is a novel small molecule compound that has gained attention in scientific research due to its potential as an anticancer agent.
Mecanismo De Acción
The exact mechanism of action of 3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide is not fully understood, but it is believed to act by inhibiting the activity of the protein kinase CK2. CK2 is a key regulator of cell growth and proliferation and is overexpressed in many types of cancer cells. Inhibition of CK2 activity by 3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide has been shown to have low toxicity and high selectivity for cancer cells. It has also been shown to have synergistic effects with other anticancer agents, making it a potential candidate for combination therapy. 3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide has been found to be effective in both in vitro and in vivo studies, indicating its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide is its low toxicity and high selectivity for cancer cells, making it a potentially safer and more effective anticancer agent compared to other compounds. However, its mechanism of action is not fully understood, which may make it more difficult to optimize its efficacy. Additionally, more research is needed to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for research on 3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide. One direction is to further investigate its mechanism of action and identify potential targets for combination therapy. Another direction is to optimize its efficacy and determine the optimal dosage and administration route. Additionally, clinical trials are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide was synthesized using a multi-step process that involved the reaction of 3-methyl-5-aminobenzamide with 2-mercaptopyridine-3-carboxylic acid, followed by acetylation of the resulting product. The final compound was purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide has shown promising results in preclinical studies as an anticancer agent. It has demonstrated efficacy against various types of cancer cells, including lung, breast, liver, and colon cancer cells. 3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
3-methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-6-11(15(16)20)8-12(7-10)18-13(19)9-21-14-4-2-3-5-17-14/h2-8H,9H2,1H3,(H2,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPMFEHTNVQYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=CC=CC=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-(2,4-difluorophenyl)piperidin-1-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432775.png)


![Methyl 4-(5-azaspiro[2.6]non-7-en-5-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7432792.png)
![3-(difluoromethylsulfonyl)-N-[2-(4-ethoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B7432797.png)
![3-(difluoromethylsulfonyl)-N-[5-fluoro-2-(2-methoxy-4-methylphenoxy)phenyl]benzamide](/img/structure/B7432804.png)
![N-[2-[(2,4-dichlorophenyl)methyl-methylamino]propyl]-2-phenoxyacetamide](/img/structure/B7432806.png)
![4-fluoro-N-[1-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]cyclopropyl]bicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide](/img/structure/B7432814.png)
![N-[5-chloro-2-(2,4-dichlorophenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide](/img/structure/B7432822.png)
![3-(difluoromethylsulfonyl)-N-[2-(3,5-dimethylphenoxy)-6-fluorophenyl]benzamide](/img/structure/B7432826.png)
![4-fluoro-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]-3-methylsulfonylbenzamide](/img/structure/B7432829.png)
![N-[3,3-dimethyl-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]butyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7432853.png)

